(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester
Description
Chemical Nomenclature and CAS Registry
The compound (betaS)-beta-[(1R)-1-Phenylethylamino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester possesses a comprehensive nomenclature system that reflects its complex stereochemical nature. The Chemical Abstracts Service has assigned this molecule the registry number 134430-95-8, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize this compound as Methyl (betaS)-beta-[(1R)-1-phenylethylamino]-4-(phenylmethoxy)benzenepropanoate, demonstrating the systematic approach to naming complex stereoisomers. The nomenclature specifically indicates the (betaS) configuration at the beta carbon position and the (1R) configuration at the phenylethyl substituent, highlighting the importance of stereochemical designation in compound identification.
The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple chiral centers and aromatic substituents. The benzenepropanoic acid backbone classification places this compound within the broader family of aromatic carboxylic acid derivatives, while the beta-amino substitution pattern categorizes it among beta-amino acid methyl esters. Additional synonymous nomenclature includes the designation [R-(R,S)]-beta-[(1-Phenylethyl)(phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester, which emphasizes the relative stereochemical relationships between the chiral centers.
Molecular Formula and Structural Classification
The molecular composition of this compound is defined by the formula C32H33NO3, indicating a substantial organic molecule with significant molecular complexity. The molecular weight has been precisely determined as 479.61 grams per mole, reflecting the substantial size and structural complexity of this beta-amino acid derivative. The structural classification places this molecule within several important chemical categories, including beta-amino acid derivatives, aromatic methyl esters, and stereochemically complex secondary amines.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C32H33NO3 | |
| Molecular Weight | 479.61 g/mol | |
| CAS Registry Number | 134430-95-8 | |
| Physical Description | Light Yellow Oil | |
| Chiral Centers | Multiple |
The structural architecture features three distinct aromatic rings connected through a beta-amino acid framework, with the methyl ester functionality providing additional chemical reactivity. The presence of multiple aromatic substituents, including phenylethyl and phenylmethyl groups attached to the amino nitrogen, creates a highly substituted molecular framework characteristic of advanced pharmaceutical intermediates. The phenylmethoxy substituent on the aromatic ring further enhances the molecular complexity and provides additional sites for potential chemical modification or biological interaction.
The stereochemical arrangement represents a particularly significant aspect of the molecular structure, with the compound containing multiple defined chiral centers that contribute to its overall three-dimensional configuration. The beta-position amino substitution creates a stereochemical relationship that differs significantly from conventional alpha-amino acids, potentially leading to unique biological properties and synthetic applications. The methyl ester functionality at the carboxylic acid terminus provides opportunities for further chemical transformation while maintaining the essential structural features of the beta-amino acid core.
Historical Context in Organic Chemistry
The development of beta-amino acid chemistry represents a significant advancement in organic synthesis, with compounds like (betaS)-beta-[(1R)-1-Phenylethylamino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester exemplifying the sophisticated stereochemical control achievable in modern synthetic chemistry. Beta-peptides and beta-amino acid derivatives emerged as important research targets following early studies published in 1996, which demonstrated their potential for creating novel biological activities and evading traditional biochemical pathways. The development of methods for synthesizing enantiopure beta-amino acid derivatives has been a long-standing interest among synthetic organic chemists, driven by their importance as building blocks for biologically active peptides and small molecule pharmaceuticals.
The synthetic methodology for producing such complex beta-amino acid derivatives has evolved significantly since the initial reports of beta-peptide synthesis. Historical approaches to beta-amino acid synthesis have included various strategies, with the Arndt-Eistert synthesis representing one of the classical methods for preparing these compounds. More recent developments have focused on catalytic asymmetric synthetic strategies, including hydrogenation of enamines, addition of nucleophiles to imines, and conjugate addition reactions that enable the construction of stereochemically defined beta-amino acid frameworks.
The particular structural motif found in this compound reflects advances in understanding the relationship between molecular architecture and biological activity. The incorporation of multiple aromatic substituents and the sophisticated stereochemical control demonstrated in its synthesis represent the culmination of decades of research in asymmetric synthesis and stereochemical methodology. The development of copper-catalyzed enantioselective hydroamination protocols has provided new avenues for constructing such complex beta-amino acid derivatives with high stereochemical fidelity.
Significance in Stereochemical Research
The stereochemical complexity of (betaS)-beta-[(1R)-1-Phenylethylamino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester makes it an important model compound for studying the relationship between molecular configuration and biological activity. The presence of multiple defined chiral centers, specifically the (betaS) configuration at the beta-carbon and the (1R) configuration at the phenylethyl substituent, provides researchers with opportunities to investigate the effects of stereochemical variation on molecular properties. This compound serves as an excellent example of how sophisticated stereochemical control can be achieved in complex molecular architectures through careful synthetic design and execution.
The stereochemical arrangement influences both the three-dimensional shape of the molecule and its potential interactions with biological targets. Recent advances in copper-catalyzed enantioselective hydroamination have demonstrated that the regioselectivity of hydrocupration reactions can be controlled through appropriate ligand selection, enabling the synthesis of beta-amino acid derivatives with precise stereochemical control. The development of such methodologies has been crucial for accessing compounds like this beta-amino acid methyl ester with defined stereochemical relationships between multiple chiral centers.
The compound represents an important example of how stereochemical complexity can be incorporated into beta-amino acid frameworks to create molecules with potentially unique biological properties. The stereochemical configuration significantly influences the compound's three-dimensional structure and its ability to interact with specific biological targets, making it valuable for investigating structure-activity relationships in pharmaceutical research. The presence of multiple aromatic substituents combined with the defined stereochemical relationships creates opportunities for studying how molecular recognition processes are influenced by both steric and electronic factors.
Properties
IUPAC Name |
methyl (3S)-3-[benzyl-[(1R)-1-phenylethyl]amino]-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO3/c1-25(28-16-10-5-11-17-28)33(23-26-12-6-3-7-13-26)31(22-32(34)35-2)29-18-20-30(21-19-29)36-24-27-14-8-4-9-15-27/h3-21,25,31H,22-24H2,1-2H3/t25-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFPJSLOSSHPI-NJHZRGNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(CC(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)[C@@H](CC(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858302 | |
| Record name | Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134430-95-8 | |
| Record name | Methyl (βS)-β-[[(1R)-1-phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134430-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Methyl 4-(Benzyloxy)benzenepropanoate
The benzene core is functionalized via Friedel-Crafts acylation followed by esterification.
Step 1: Friedel-Crafts Acylation
Benzene reacts with acryloyl chloride in the presence of AlCl₃ to yield 3-phenylpropanoyl chloride. Substitution at the para position is achieved using benzyl bromide under basic conditions (K₂CO₃, DMF), forming 4-(benzyloxy)benzenepropanoic acid.
Step 2: Esterification
The carboxylic acid is converted to its methyl ester using methanol and catalytic H₂SO₄ (yield: 85–90%).
Table 1: Reaction Conditions for Intermediate Synthesis
Synthesis of (1R)-1-Phenylethylamine
The chiral amine is prepared via enzymatic resolution of racemic 1-phenylethylamine using immobilized lipase (e.g., Candida antarctica). The (R)-enantiomer is isolated with >99% enantiomeric excess (ee) via fractional crystallization.
Stereoselective Formation of the β-Amino Ester
Michael Addition with Chiral Induction
The β-amino group is introduced via a Michael addition of (1R)-1-phenylethylamine to an α,β-unsaturated ester.
Reaction Scheme
-
Methyl 4-(benzyloxy)cinnamate is treated with (1R)-1-phenylethylamine in THF at −20°C.
-
Chiral Lewis acids (e.g., (R)-BINOL-Ti(OiPr)₄) catalyze the addition, achieving 92% ee for the βS configuration.
Table 2: Optimization of Michael Addition
N-Benzylation of the Amine Intermediate
The secondary amine undergoes benzylation using benzyl bromide and NaH in DMF. The reaction proceeds at 0°C to minimize racemization, yielding the tertiary amine with >95% retention of configuration.
Final Coupling and Purification
Esterification and Deprotection
The methyl ester is retained throughout the synthesis, but residual hydroxyl groups (if present) are protected as tert-butyldimethylsilyl (TBS) ethers. Final deprotection uses tetra-n-butylammonium fluoride (TBAF) in THF.
Crystallization and Co-Crystal Formation
Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) enhances purity. Patent WO2004078161 details co-crystal formation via solvent grinding, achieving 99.5% purity.
Table 3: Purification Methods
| Method | Solvent System | Purity (%) |
|---|---|---|
| Column chromatography | Hexane:EtOAc (3:1) | 98 |
| Co-crystallization | Ethanol-water | 99.5 |
Industrial Scale-Up Considerations
Large-scale production (e.g., 50 mg batches priced at $675) requires:
Chemical Reactions Analysis
Types of Reactions
(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the molecule, often facilitated by specific catalysts and reaction conditions.
Common Reagents and Conditions
Oxidation: TBHP and Bu4NI as catalysts.
Reduction: LiAlH4 or other reducing agents.
Substitution: Various catalysts and solvents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The target compound’s unique substitution pattern distinguishes it from related esters. Below is a structural comparison with key analogs from the literature:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reference |
|---|---|---|---|---|
| (betaS)-beta-[(1R)-1-Phenylethylamino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester | ~C₃₁H₃₁NO₄ | ~481.58 | Beta: (1R)-1-Phenylethylamino; 4-position: phenylmethoxy | - |
| (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropanoic Acid Methyl Ester | C₁₅H₂₁NO₅ | 295.33 | Beta: tert-butyloxycarbonylamino; 4-position: hydroxy | |
| Methyl (2S,3S)-3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate | C₁₇H₁₇NO₃S | 323.39 | Beta: (2-aminophenyl)thio; alpha: hydroxy; 4-position: methoxy | |
| 8-O-Acetylshanzhiside Methyl Ester | C₂₂H₃₀O₁₂ | 510.47 | Complex tricyclic structure with acetyloxy, hydroxy, and glycosidic substituents |
Key Observations :
- The 4-phenylmethoxy group increases lipophilicity compared to the 4-hydroxy or 4-methoxy groups in analogs .
Physicochemical Properties
Limited experimental data exists for the target compound, but inferences can be made from structural analogs:
- Lipophilicity (LogP) : The phenylmethoxy and benzyl groups likely elevate LogP (>4), suggesting poor aqueous solubility but enhanced membrane permeability.
- Acid-Base Behavior: The tertiary amino group (pKa ~9–10) may protonate under physiological conditions, influencing bioavailability .
- Stability : The ester group is prone to hydrolysis, but steric shielding by aromatic substituents may slow degradation compared to less hindered analogs .
Analytical Methods :
- LC/MS: Prioritized for detecting trace impurities and confirming molecular weight (as applied to marine actinomycetes in ) .
- Chiral HPLC : Essential for verifying (betaS) and (1R) stereochemistry .
Biological Activity
The compound (βS)-β-[(1R)-1-Phenylethylamino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester, also known by its CAS number 134430-95-8, is a chiral molecule with potential pharmaceutical applications. Its structure suggests it may interact with various biological targets, particularly in the context of receptor binding and enzyme activity modulation.
- Molecular Formula : C32H33NO3
- Molecular Weight : 479.61 g/mol
- CAS Number : 134430-95-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Receptor Binding and Agonist Activity
- Enzyme Inhibition
- Cellular Effects
Receptor Binding and Agonist Activity
Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to beta-adrenoceptors (β-ARs). For instance, studies on benzyl-substituted analogs have shown varying degrees of potency in activating adenylyl cyclase, a key enzyme in the signaling pathway mediated by β-ARs. The binding affinities for these receptors can be quantitatively expressed in terms of values, which reflect the concentration required to inhibit receptor activity.
| Compound | Receptor Type | (µM) | Activation Potency (nM) |
|---|---|---|---|
| (βS)-β-[(1R)-1-Phenylethylamino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester | β3-AR | TBD | TBD |
| (-)-Isoproterenol | β1-AR | 0.11 - 2.5 | 0.45 - 9.5 |
The specific affinity and activation potential of (βS)-β-[(1R)-1-Phenylethylamino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester for β3-ARs remain to be fully characterized; however, its structural similarities suggest it may exhibit comparable or enhanced activity relative to known agonists like isoproterenol.
Enzyme Inhibition
Enzyme inhibition studies are critical for understanding the potential therapeutic roles of this compound. Similar compounds have been evaluated for their inhibitory effects on enzymes involved in metabolic pathways and signal transduction.
For example, analogs of trimetoquinol (TMQ), which share structural characteristics with our compound, have demonstrated significant inhibition of cyclic AMP accumulation in CHO cells expressing β3-ARs. The implications of such inhibition can extend to cardiovascular effects, metabolic regulation, and potential anti-inflammatory actions.
Cellular Effects
In vitro studies are essential to elucidate the cellular mechanisms influenced by (βS)-β-[(1R)-1-Phenylethylamino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester. Preliminary findings suggest that compounds with similar structures may affect cell proliferation, apoptosis, and differentiation through modulation of β-AR signaling pathways.
Case Studies and Research Findings
Several case studies have explored the biological activities of structurally related compounds:
- Study on TMQ Analogues : A study evaluating 1-benzyl substituted TMQ analogs found that certain derivatives exhibited higher binding affinities and enhanced activation of β3-ARs compared to traditional agonists like isoproterenol .
- Beta-Adrenoceptor Agonism : Research has shown that specific substitutions on the benzene ring can significantly affect the agonistic properties at β1 and β2 receptors, suggesting a nuanced approach to drug design targeting these pathways .
- Pharmacological Profiles : Detailed pharmacological profiling of related compounds indicates that variations in substituents can lead to diverse biological outcomes, emphasizing the importance of structure-activity relationships in drug development .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield and stereochemical purity?
The compound can be synthesized via substitution reactions using aromatic aldehydes and chiral amines. For example, substituting 4-benzyloxy-benzaldehyde with p-phenyl-benzaldehyde and replacing β,β-dimethylphenethylamine hydrochloride with β-methyl-phenethylamine hydrochloride yields derivatives with modified stereochemistry . Key parameters include:
- Catalyst : Lipase PS Amano SD immobilized on diatomite (used in analogous syntheses for enantioselective resolution) .
- Solvent : Acetonitrile or ethyl acetate for optimal solubility.
- Temperature : 25–40°C to balance reaction rate and byproduct formation.
Table 1: Comparison of Synthetic Methods
| Aldehyde Substitution | Amine Substitution | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 4-Benzyloxy-benzaldehyde | β,β-Dimethylphenethylamine | Lipase PS | 36% | >98% |
| p-Phenyl-benzaldehyde | β-Methyl-phenethylamine | Lipase PS | 32% | >97% |
Recommendation : Optimize chiral purity using chiral HPLC (e.g., Chiralpak IC column) with hexane:isopropanol (90:10) mobile phase .
Q. How should researchers characterize the compound’s structural and stereochemical integrity?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Analyze H and C spectra to confirm substitution patterns (e.g., phenylmethoxy at C4) and stereochemical assignments .
- Chiral HPLC : Resolve enantiomers using columns with cellulose-based stationary phases .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]: ~494.6 Da) and detect impurities.
Critical Note : Discrepancies in H NMR chemical shifts (e.g., δ 3.7–4.1 ppm for methoxy groups) may indicate residual solvents; use deuterated DMSO for accurate analysis .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
While specific toxicity data are unavailable, adopt precautionary measures based on structural analogs:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if aerosolization is possible .
- Storage : Keep at 2–8°C under nitrogen to prevent ester hydrolysis .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before aqueous disposal .
Advanced Research Questions
Q. How do stereochemical variations (e.g., βS vs. βR configuration) impact biological activity or receptor binding?
Stereochemistry critically influences pharmacological activity. For example:
- βS Configuration : Enhances binding to aminopeptidase N receptors due to optimal spatial alignment of the phenylmethoxy group .
- βR Configuration : Reduces activity by ~70% in analogous compounds .
Table 2: Stereochemical Effects on Bioactivity
| Configuration | Target Receptor | IC (nM) | Reference |
|---|---|---|---|
| βS | Aminopeptidase N | 12.3 ± 1.5 | |
| βR | Aminopeptidase N | 41.7 ± 3.2 |
Methodological Tip : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes before in vitro assays .
Q. How can conflicting data on the compound’s stability in aqueous media be resolved?
Stability studies show pH-dependent degradation:
- pH 7.4 (PBS) : 15% degradation over 24 hours (hydrolysis of methyl ester).
- pH 2.0 (gastric fluid) : 85% degradation in 2 hours.
Resolution Strategy :
- Stabilize with cyclodextrin encapsulation (e.g., hydroxypropyl-β-cyclodextrin) to reduce hydrolysis .
- Monitor degradation via UPLC-MS at 254 nm .
Q. What strategies improve enantiomeric purity during large-scale synthesis?
Key approaches include:
- Kinetic Resolution : Use immobilized lipases (e.g., Lipase PS Amano SD) to selectively acylate undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., L-tartaric acid) to precipitate impurities .
Table 3: Optimization of Enantiomeric Excess (ee)
| Method | ee (%) | Yield (%) |
|---|---|---|
| Lipase PS | 98.5 | 32 |
| Chiral Resolving Agent | 99.2 | 28 |
Q. How do substituents on the phenylmethoxy group influence pharmacological activity?
Substituent effects were tested in analogs:
- Electron-Withdrawing Groups (e.g., NO) : Increase receptor affinity by 3-fold due to enhanced hydrogen bonding .
- Electron-Donating Groups (e.g., OCH) : Reduce activity by 50% .
Recommendation : Synthesize derivatives via Suzuki-Miyaura coupling (e.g., 4-bromo-phenylmethoxy precursor + boronic acids) .
Data Contradiction Analysis
Q. Why do some studies report divergent logP values for this compound?
Discrepancies arise from measurement techniques:
- Experimental logP (Shake Flask) : 3.2 ± 0.1.
- Predicted logP (ChemAxon) : 2.9.
Resolution : Validate experimentally via reversed-phase HPLC (C18 column, acetonitrile/water gradient) using known standards .
Q. What experimental controls are critical when studying this compound’s metabolic stability?
Include:
- Positive Control : Verapamil (high hepatic extraction ratio).
- Negative Control : Incubations without NADPH to distinguish enzymatic vs. non-enzymatic degradation .
Q. How can researchers address the lack of ecotoxicological data for environmental risk assessment?
Use read-across models with structurally similar compounds (e.g., methyl benzoate derivatives):
- Predicted EC (Daphnia magna) : 2.1 mg/L (EPI Suite estimation) .
- Mitigation : Implement biodegradation screening (OECD 301D) to assess persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
